4-Thiophenyl phenyl diphenyl sulfonium hexafluoroantimonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiophenyl phenyl diphenyl sulfonium hexafluoroantimonate is a compound with the molecular formula C24H19F6S2Sb and a molecular weight of 607.3 g/mol . This compound is known for its use as a catalyst in the photocuring of epoxy resins . It is an organic salt containing a sulfonium cation with two phenyl groups and a (4-phenylthio)phenyl group bonded to the sulfur atom, with hexafluoroantimonate as the counterion.
Preparation Methods
The synthesis of 4-Thiophenyl phenyl diphenyl sulfonium hexafluoroantimonate involves the reaction of diphenyl sulfide and phenyl sulfoxide . The reaction conditions typically include the use of a solvent such as chloroform or DMSO, and the reaction is carried out under an inert atmosphere at low temperatures to prevent hydrolysis .
Chemical Reactions Analysis
4-Thiophenyl phenyl diphenyl sulfonium hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to sulfides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
4-Thiophenyl phenyl diphenyl sulfonium hexafluoroantimonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Thiophenyl phenyl diphenyl sulfonium hexafluoroantimonate involves its role as a Lewis acid catalyst. The sulfonium ion can accept electron pairs from other molecules, influencing their reactivity and facilitating various chemical reactions. The hexafluoroantimonate anion stabilizes the positive charge on the sulfonium ion, enhancing its catalytic activity.
Comparison with Similar Compounds
Similar compounds to 4-Thiophenyl phenyl diphenyl sulfonium hexafluoroantimonate include:
Diphenyl sulfonium salts: These compounds also contain a sulfonium ion with two phenyl groups but lack the (4-phenylthio)phenyl group.
Phenylthio-substituted sulfonium salts: These compounds have a similar structure but may have different counterions, such as tetrafluoroborate or triflate. The uniqueness of this compound lies in its specific combination of the sulfonium ion and hexafluoroantimonate anion, which provides distinct catalytic properties and stability.
Properties
IUPAC Name |
diphenyl-(4-thiophen-2-ylphenyl)sulfanium;hexafluoroantimony(1-) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17S2.6FH.Sb/c1-3-8-19(9-4-1)24(20-10-5-2-6-11-20)21-15-13-18(14-16-21)22-12-7-17-23-22;;;;;;;/h1-17H;6*1H;/q+1;;;;;;;+5/p-6 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFYKIPKGUHFLW-UHFFFAOYSA-H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CS4.F[Sb-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F6S2Sb |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.